molecular formula C11H10F4O3 B14760910 2-Fluoro-3-isopropoxy-6-(trifluoromethyl)benzoic acid

2-Fluoro-3-isopropoxy-6-(trifluoromethyl)benzoic acid

Cat. No.: B14760910
M. Wt: 266.19 g/mol
InChI Key: ACZCPTZHLAUGHL-UHFFFAOYSA-N
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Description

2-Fluoro-3-isopropoxy-6-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C11H10F4O3 It is a derivative of benzoic acid, characterized by the presence of fluorine, isopropoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-isopropoxy-6-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group via a nucleophilic substitution reaction, followed by the incorporation of the isopropoxy group through an etherification process. The fluorine atom is usually introduced using a fluorinating agent such as Selectfluor. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Industrial methods also emphasize the importance of purification techniques like recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-isopropoxy-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-Fluoro-3-isopropoxy-6-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-isopropoxy-6-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzoic acid
  • 2-Fluoro-3-(trifluoromethyl)benzoic acid
  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Uniqueness

2-Fluoro-3-isopropoxy-6-(trifluoromethyl)benzoic acid is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This group enhances its solubility and reactivity compared to other similar compounds. Additionally, the combination of fluorine and trifluoromethyl groups contributes to its high stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10F4O3

Molecular Weight

266.19 g/mol

IUPAC Name

2-fluoro-3-propan-2-yloxy-6-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C11H10F4O3/c1-5(2)18-7-4-3-6(11(13,14)15)8(9(7)12)10(16)17/h3-5H,1-2H3,(H,16,17)

InChI Key

ACZCPTZHLAUGHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)C(F)(F)F)C(=O)O)F

Origin of Product

United States

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